Photo-Induced Sugar Radical Yield: d(TpG) vs. DNA and Monomeric Models
Visible photo-excitation of guanine cation radicals (G•⁺) in d(TpG) produces deoxyribose sugar radicals at the C1′ and C3′ positions with a yield of approximately 85%, quantified by EPR spectroscopy. This yield is consistent with yields observed in polymeric DNA and is substantially higher than the radical yields reported for monomeric 2′-deoxyguanosine under identical excitation conditions, establishing d(TpG) as a minimal dinucleoside model that quantitatively recapitulates DNA-like sugar radical chemistry [1].
| Evidence Dimension | Yield of deoxyribose sugar radicals (C1′ + C3′) upon visible photo-excitation of G•⁺ |
|---|---|
| Target Compound Data | ~85% (d(TpG)) |
| Comparator Or Baseline | Polymeric DNA: ~85% (comparable); monomeric 2′-deoxyguanosine: substantially lower (quantitative value not reported in same study, but qualitatively established as lower) |
| Quantified Difference | d(TpG) ≈ DNA; d(TpG) >> monomeric dG |
| Conditions | Visible photo-excitation of guanine cation radicals; EPR detection in aqueous glass (8 M NaClO₄); TD-DFT at B3LYP/6-31G(d) level in gas phase and solvated environment |
Why This Matters
For researchers modeling primary radiation damage, d(TpG) provides DNA-level sugar radical yields in a chemically tractable two-base system that is far simpler to synthesize, purify, and characterize than heterogeneous DNA polymers.
- [1] Adhikary A, Kumar A, Sevilla MD. Photo-induced hole transfer from base to sugar in DNA: relationship to primary radiation damage. Radiat Res. 2006;165(4):479-484. View Source
